molecular formula C23H24O4 B11609188 3-[(3-methoxybenzyl)oxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

3-[(3-methoxybenzyl)oxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

Cat. No.: B11609188
M. Wt: 364.4 g/mol
InChI Key: WRIUWWAZSJJEMS-UHFFFAOYSA-N
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Description

3-[(3-methoxybenzyl)oxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a complex organic compound belonging to the family of flavonoids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-methoxybenzyl)oxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one can be achieved through various methods. One common method involves the reaction of 4-methylcoumarin with neobavaisoflavone in the presence of a base. The reaction conditions typically include mild temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(3-methoxybenzyl)oxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxylamine . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzyl compounds .

Scientific Research Applications

3-[(3-methoxybenzyl)oxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound exhibits various biological activities, including enzyme inhibition and modulation of signaling pathways.

    Medicine: It has potential therapeutic applications due to its ability to induce apoptosis in cancer cells and inhibit pro-inflammatory cytokines.

    Industry: The compound is used in the development of new materials and as a research tool in various industrial applications.

Mechanism of Action

The mechanism of action of 3-[(3-methoxybenzyl)oxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is not fully understood. it is known to inhibit the activity of enzymes such as tyrosinase, α-glucosidase, and acetylcholinesterase. It also modulates various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-methoxybenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
  • 8-methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one

Uniqueness

What sets 3-[(3-methoxybenzyl)oxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one apart from similar compounds is its unique substitution pattern and the specific biological activities it exhibits. Its ability to modulate multiple signaling pathways and inhibit various enzymes makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H24O4

Molecular Weight

364.4 g/mol

IUPAC Name

3-[(3-methoxyphenyl)methoxy]-4-methyl-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one

InChI

InChI=1S/C23H24O4/c1-15-21(26-14-16-7-6-8-17(13-16)25-2)12-11-19-18-9-4-3-5-10-20(18)23(24)27-22(15)19/h6-8,11-13H,3-5,9-10,14H2,1-2H3

InChI Key

WRIUWWAZSJJEMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)OCC4=CC(=CC=C4)OC

Origin of Product

United States

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